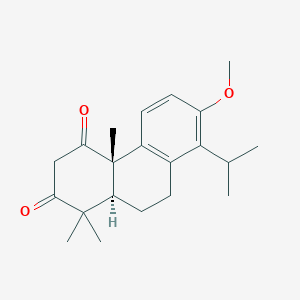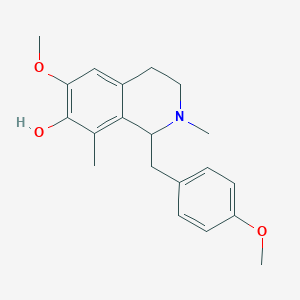
Hemirepanduline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hemirepanduline is an alkaloid compound that is found in the plant Pandanus amaryllifolius. This plant is commonly used in Southeast Asian cuisine for its aromatic flavor. Hemirepanduline has recently gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of hemirepanduline is not fully understood. However, it is believed that the compound works by modulating various signaling pathways in the body. Hemirepanduline has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It may also have an effect on the expression of genes involved in cancer development and progression.
Effets Biochimiques Et Physiologiques
Hemirepanduline has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic diseases such as cancer and neurodegenerative diseases. Hemirepanduline has also been shown to have a cytotoxic effect on cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of hemirepanduline is that it is a natural compound, which makes it more appealing for use in therapeutic applications. It has also been shown to have low toxicity, which is important for any potential drug candidate. However, one limitation of hemirepanduline is that it is difficult to obtain in large quantities. The extraction process is time-consuming and yields are relatively low.
Orientations Futures
There are several future directions for research on hemirepanduline. One potential avenue is to explore its potential as an anticancer agent. Further studies are needed to determine the exact mechanism of action and efficacy of hemirepanduline in cancer treatment. Another potential direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to optimize the extraction and purification methods for hemirepanduline, in order to increase yields and make it more accessible for research and potential therapeutic applications.
Conclusion:
Hemirepanduline is a natural compound that has shown potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. While there are limitations to its use in the lab, such as low yields and difficulty in obtaining large quantities, the potential benefits make it a promising area of study for future research.
Méthodes De Synthèse
Hemirepanduline is extracted from the leaves of Pandanus amaryllifolius using a combination of solvent extraction and chromatography techniques. The leaves are first dried and ground into a powder. The powder is then mixed with a solvent, such as ethanol, and allowed to steep for several hours. The mixture is then filtered and the solvent is evaporated, leaving behind a crude extract. The crude extract is further purified using chromatography techniques to isolate hemirepanduline.
Applications De Recherche Scientifique
Hemirepanduline has been the subject of several scientific studies due to its potential therapeutic properties. These studies have focused on the compound's anti-inflammatory, antioxidant, and anticancer properties. Hemirepanduline has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
16767-25-2 |
|---|---|
Nom du produit |
Hemirepanduline |
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H25NO3/c1-13-19-15(12-18(24-4)20(13)22)9-10-21(2)17(19)11-14-5-7-16(23-3)8-6-14/h5-8,12,17,22H,9-11H2,1-4H3 |
Clé InChI |
KLVDJUCERSCQAG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



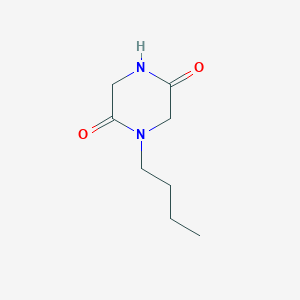


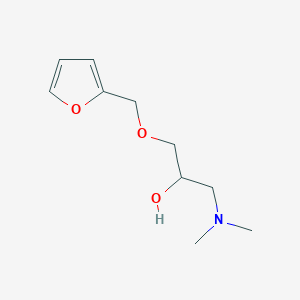
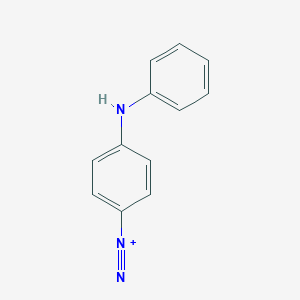
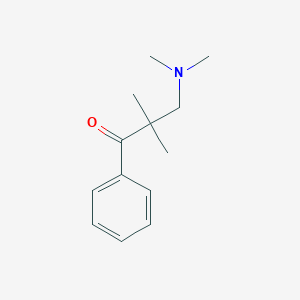
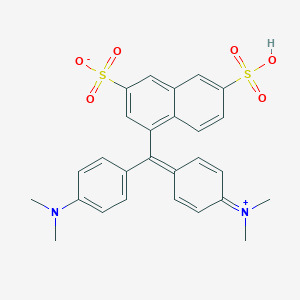
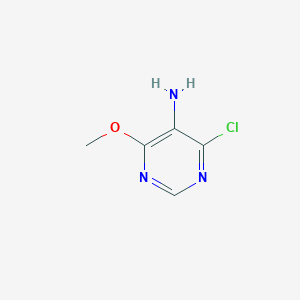
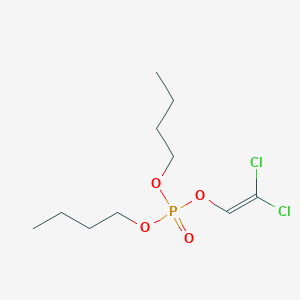
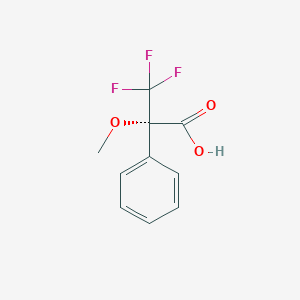
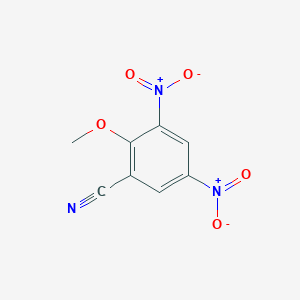
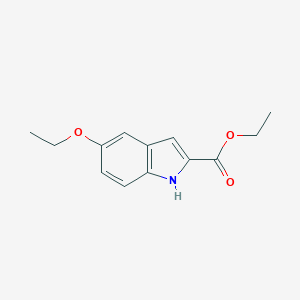
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
